molecular formula C12H13BrO2 B14796514 Cis-2-(4-Bromo-phenyl)-cyclopropanecarboxylic acid ethyl ester

Cis-2-(4-Bromo-phenyl)-cyclopropanecarboxylic acid ethyl ester

Cat. No.: B14796514
M. Wt: 269.13 g/mol
InChI Key: RAFFPNRMOQNLAA-GHMZBOCLSA-N
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Description

Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, cis- is an organic compound with the molecular formula C12H13BrO2 and a molecular weight of 269.13 g/mol . This compound is characterized by the presence of a cyclopropane ring, a bromophenyl group, and an ethyl ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, cis- typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with 4-bromostyrene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, cis-.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, cis- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, cis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, cis- involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol. The bromophenyl group can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid, 2-(4-chlorophenyl)-, ethyl ester
  • Cyclopropanecarboxylic acid, 2-(4-fluorophenyl)-, ethyl ester
  • Cyclopropanecarboxylic acid, 2-(4-methylphenyl)-, ethyl ester

Uniqueness

Cyclopropanecarboxylic acid, 2-(4-bromophenyl)-, ethyl ester, cis- is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific substitution reactions that are not as readily achievable with other halogens or substituents .

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

ethyl (1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H13BrO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3/t10-,11-/m1/s1

InChI Key

RAFFPNRMOQNLAA-GHMZBOCLSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1C2=CC=C(C=C2)Br

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)Br

Origin of Product

United States

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